molecular formula C27H22BrNOS B2568884 2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024171-23-0

2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2568884
CAS No.: 1024171-23-0
M. Wt: 488.44
InChI Key: JBUWUDZCNYBLPF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes bromophenyl, methylsulfanylphenyl, and phenyl groups attached to a tetrahydroindolone core

Scientific Research Applications

2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method involves the use of photoredox-catalyzed cascade annulation reactions. For instance, methyl (2-(phenylethynyl)phenyl)sulfanes can be reacted with sulfonyl chlorides under photoredox catalysis to form the desired indolone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the photoredox-catalyzed reactions to ensure high yield and purity. This would include precise control of reaction conditions such as temperature, light intensity, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methylsulfanylphenyl groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-1-[4-(methylsulfanyl)phenyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its combination of bromophenyl, methylsulfanylphenyl, and phenyl groups attached to a tetrahydroindolone core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methylsulfanylphenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrNOS/c1-31-23-13-11-22(12-14-23)29-25(19-7-9-21(28)10-8-19)17-24-26(29)15-20(16-27(24)30)18-5-3-2-4-6-18/h2-14,17,20H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWUDZCNYBLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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